molecular formula C14H12ClNO5S B2504537 ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine CAS No. 606945-28-2

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine

Cat. No.: B2504537
CAS No.: 606945-28-2
M. Wt: 341.76
InChI Key: OUJVPHDKPKCGPV-UHFFFAOYSA-N
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Description

((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine: is a chemical compound used in various scientific research and industrial applications. It is known for its unique structure, which includes a chlorophenoxy group and a sulfonyl group attached to a glycine molecule.

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.

Mode of Action

It’s known that sulfonamide functional groups are highly reactive towards water , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to affect central inflammation , suggesting that this compound may also influence inflammatory pathways.

Result of Action

Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.

Action Environment

It’s known that the presence of water in the reaction medium can influence the reactions of compounds with sulfonamide functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine typically involves the reaction of 2-chlorophenol with phenylsulfonyl chloride to form the intermediate 4-(2-chlorophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds .

Scientific Research Applications

Chemistry: ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is used as an intermediate in the synthesis of various organic compounds. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of certain enzymes .

Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and in the manufacturing of advanced materials .

Comparison with Similar Compounds

  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)proline
  • ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine

Comparison: Compared to these similar compounds, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine is unique due to its glycine moiety, which provides distinct chemical and biological properties. The presence of the glycine group allows for different interactions with biological targets and can influence the compound’s solubility and reactivity .

Properties

IUPAC Name

2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJVPHDKPKCGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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